2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide, also known as EFCA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFCA belongs to the class of acetamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is not fully understood. However, studies suggest that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. This compound has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has several advantages for laboratory experiments, including its high potency and selectivity for HDAC inhibition. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the study of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers for predicting its efficacy in cancer treatment.
Synthesis Methods
The synthesis of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide involves the condensation of 3-fluorobenzaldehyde and 4-ethylbenzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to yield this compound.
Scientific Research Applications
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-(3-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-2-12-6-8-13(9-7-12)17(20-16(21)11-18)14-4-3-5-15(19)10-14/h3-10,17H,2,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWPSXLKJAAIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.